1-[(Propylamino)methyl]cyclobutan-1-ol
Descripción
Propiedades
Número CAS |
1518837-62-1 |
|---|---|
Fórmula molecular |
C8H17NO |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
1-(propylaminomethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-2-6-9-7-8(10)4-3-5-8/h9-10H,2-7H2,1H3 |
Clave InChI |
JGSKAHHKKDBPCW-UHFFFAOYSA-N |
SMILES |
CCCNCC1(CCC1)O |
SMILES canónico |
CCCNCC1(CCC1)O |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table compares 1-[(Propylamino)methyl]cyclobutan-1-ol with analogous cyclobutanol derivatives, focusing on molecular properties, substituent effects, and research applications.
Key Observations:
Substituent Effects on Reactivity: Methyl or propylamino groups (e.g., C₆H₁₃NO vs. hypothetical C₈H₁₇NO) influence steric bulk and solubility. Longer chains (e.g., 4-aminobutyl in C₉H₂₀N₂O) may enhance intermolecular interactions but reduce metabolic stability . Fluorinated analogs (C₁₁H₁₃FNO) exhibit increased lipophilicity, making them candidates for CNS-targeting pharmaceuticals .
Cyclopropyl-containing compounds (CID 80500940) may pose unique hazards due to ring strain and reactivity .
Purity and Availability: Analogs like 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (95% purity) are prioritized for pharmaceutical R&D due to reliability in synthesis . Discontinued products (e.g., C₉H₂₀N₂O) highlight market shifts toward specialized derivatives .
Research Implications and Gaps
- Pharmaceuticals: Propylamino groups balance lipophilicity and solubility, making them viable for oral drug candidates.
- Material Science: Cyclobutanol cores with aminoalkyl chains (e.g., C₈H₁₅NO) could stabilize polymers or coatings .
Limitations:
- No direct data on the compound’s synthesis, toxicity, or stability.
- Safety protocols must be inferred from analogs (e.g., fluorinated derivatives require rigorous handling ).
Métodos De Preparación
General Synthetic Approach
The synthesis of 1-[(Propylamino)methyl]cyclobutan-1-ol typically involves two key stages:
- Construction of the cyclobutane ring with a hydroxyl substituent at the 1-position.
- Introduction of the propylamino methyl substituent at the same carbon.
Given the strain and reactivity of cyclobutane rings, controlled and selective methods are required for efficient synthesis.
Cyclobutanol Core Formation
Intramolecular [2+2] Photocycloaddition
- A widely utilized method to access cyclobutane rings involves intramolecular [2+2] photocycloaddition of enone or diene precursors.
- This method allows stereoselective formation of cyclobutane rings with high yields and control over stereochemistry.
- For example, enone substrates irradiated under UV light undergo cyclization to form cyclobutanols with high stereoselectivity and yields up to 80% or higher, as demonstrated in the synthesis of complex cyclobutane-containing natural products (e.g., solanascone, littoralisone).
- The hydroxyl group at the 1-position can be introduced via subsequent functional group transformations or by using appropriately functionalized starting materials.
Representative Preparation Method (Inferred)
Based on the above principles and related compound syntheses, a plausible preparation method for this compound would be:
Enzymatic and Chemical Reduction Techniques
- Alcohol dehydrogenases (ADHs) have been applied for stereoselective reduction of ketones to alcohols, achieving high enantiomeric excess (>99%) and yields up to 90% in related systems.
- Chemical reductions such as Noyori asymmetric hydrogenations or boron hydride reductions are alternatives but may provide lower stereoselectivity.
- These methods can be adapted to reduce cyclobutanone intermediates selectively to cyclobutanol, ensuring the correct stereochemistry for subsequent amination.
Comparative Table of Key Preparation Steps
| Preparation Step | Method/Technique | Advantages | Disadvantages/Challenges |
|---|---|---|---|
| Cyclobutane ring formation | Intramolecular [2+2] photocycloaddition | High stereoselectivity; good yields | Requires UV light source; substrate design critical |
| Ketone reduction to alcohol | Enzymatic ADH reduction | High stereoselectivity and purity | Enzyme cost and stability |
| Chemical reduction (NaBH4, Noyori) | Simpler setup | Lower stereoselectivity | |
| Aminomethylation with propylamine | Nucleophilic substitution at activated site | Mild conditions; high yield | Requires suitable leaving group on cyclobutanol derivative |
Research Findings and Notes
- Biocatalytic methods are increasingly preferred for stereoselective reductions due to their efficiency and environmental benefits.
- Photochemical methods for cyclobutane formation enable construction of complex scaffolds with precise stereochemical control, which is critical for biological activity.
- The direct amination of cyclobutene derivatives with propylamine has been demonstrated with high conversion and isolated yields without catalysts or solvents, indicating a practical approach for introducing the amino group.
- No direct literature was found specifically for this compound, but the synthesis can be reliably inferred from analogous cyclobutane and aminated cyclobutene compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(Propylamino)methyl]cyclobutan-1-ol, and how do reagent choices impact yield and purity?
- Methodology:
-
Cyclobutane ring formation: Use cyclobutanone or derivatives as starting materials. For example, cyclobutanone reacts with propylamine derivatives under reductive amination (e.g., NaBH₃CN in methanol) to form the aminomethyl group .
-
Substitution reactions: Alkyl halides (e.g., propyl iodide) can introduce the propylamino group via nucleophilic substitution in the presence of a base (e.g., NaOH) .
-
Catalytic conditions: Inert atmospheres (N₂/Ar) and catalysts like palladium may enhance selectivity for sterically hindered cyclobutane systems .
- Key factors:
-
Solvent polarity affects reaction kinetics. Polar aprotic solvents (e.g., DMF) improve nucleophilicity.
-
Temperature control (0–25°C) minimizes side reactions like ring-opening .
Reagent Role Conditions Yield Range Reference NaBH₃CN Reducing agent Methanol, RT, 12–24 hr 60–75% Propyl iodide/NaOH Alkylation THF, 0°C, 6 hr 45–65% Pd/C (H₂ atmosphere) Catalytic hydrogenation Ethanol, 50°C, 3 hr 70–85%
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR (¹H/¹³C):
- ¹H NMR: Peaks at δ 1.2–1.6 ppm (cyclobutane CH₂), δ 2.4–3.0 ppm (N-CH₂), and δ 3.5–4.0 ppm (OH) confirm structure .
- ¹³C NMR: Cyclobutane carbons appear at 25–35 ppm; adjacent electronegative groups (OH, NH) deshield nearby carbons .
- FT-IR:
- Broad peak ~3300 cm⁻¹ (OH/NH stretch); C-N stretch at 1250–1350 cm⁻¹ .
- Mass Spectrometry (HRMS):
- Molecular ion [M+H]⁺ at m/z 144.16 (C₈H₁₇NO) with fragmentation patterns indicating cyclobutane cleavage .
Q. How can researchers address purity challenges during synthesis?
- Chromatography:
- Use silica gel column chromatography (ethyl acetate/hexane, 3:7) to separate unreacted propylamine or byproducts .
- Recrystallization:
- Dissolve crude product in hot ethanol, cool to −20°C for 12 hr to isolate crystals (purity >95%) .
- Analytical QC:
- Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .
Advanced Research Questions
Q. How do steric effects in the cyclobutane ring influence biological interactions?
- Mechanistic insight:
- The cyclobutane ring’s strain (≈90° bond angles) increases reactivity toward electrophilic targets (e.g., enzymes) but reduces membrane permeability due to rigidity .
- Case study: Analogous cyclobutanol derivatives show enhanced binding to GABA receptors when the aminoalkyl chain is extended (e.g., propyl vs. methyl), suggesting steric bulk modulates selectivity .
- Experimental design:
- Compare IC₅₀ values of methyl, ethyl, and propyl analogs in receptor-binding assays. Use molecular docking (e.g., AutoDock Vina) to model steric clashes .
Q. What strategies resolve contradictions in reported reaction yields for similar cyclobutanol derivatives?
- Root causes:
- Inconsistent workup: Variations in extraction pH (e.g., basic vs. neutral) may retain polar byproducts .
- Catalyst deactivation: Moisture-sensitive reagents (e.g., LiAlH₄) require rigorous anhydrous conditions .
- Resolution workflow:
Reproduce conditions with strict inert atmosphere (glovebox) .
Monitor reaction progress via TLC/GC-MS at 1-hr intervals.
Optimize stoichiometry: Use 1.2–1.5 equiv of propylamine to drive alkylation to completion .
Q. How can computational models predict the compound’s reactivity in nucleophilic substitutions?
- DFT calculations (B3LYP/6-31G):*
- Calculate activation energies for SN2 pathways at the cyclobutane carbon. High ring strain lowers ΔG‡, favoring substitution .
- Solvent effects:
- COSMO-RS simulations predict solvation energies in DMSO vs. THF. Polar solvents stabilize transition states, improving yields .
- Validation:
- Compare predicted vs. experimental yields for methyl, ethyl, and propyl analogs. Adjust models using Hammett substituent constants .
Q. What advanced analytical methods detect degradation products under varying storage conditions?
- Forced degradation studies:
- Thermal stress: Heat at 40°C/75% RH for 4 weeks; monitor via UPLC-QTOF for oxidated products (e.g., ketones from OH group loss) .
- Photolysis: Expose to UV light (254 nm) for 48 hr; identify cyclobutane ring-opening products via HRMS .
- Stability protocol:
- Store lyophilized compound at −80°C under argon. Use amber vials to prevent photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
